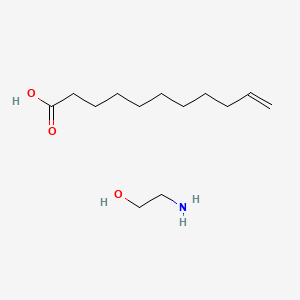
Undecylenic acid monoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecylenic acid monoethanolamine is a useful research compound. Its molecular formula is C13H27NO3 and its molecular weight is 245.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antifungal Treatments
- UAME is primarily recognized for its antifungal properties. It is effective against various fungal infections, including those caused by Candida albicans and dermatophytes responsible for conditions like athlete's foot and ringworm. Studies have shown that undecylenic acid inhibits the morphogenesis of fungi, preventing them from transitioning to their pathogenic forms .
Formulations
- UAME is utilized in topical formulations for treating skin infections. It can be combined with other active ingredients to enhance efficacy. For instance, formulations containing UAME have been reported to improve the therapeutic outcomes in patients suffering from tinea cruris and other superficial fungal infections .
Case Studies
- A review of clinical trials highlighted that undecylenic acid, including its derivatives like UAME, was effective when compared to standard antifungal treatments such as azoles and allylamines . In a specific case study involving patients with tinea versicolor, the application of UAME resulted in significant improvements in symptoms without severe side effects.
Cosmetic Applications
Skin Care Products
- UAME is incorporated into various cosmetic formulations due to its antimicrobial properties. It serves as an active ingredient in anti-dandruff shampoos, deodorants, and skincare products aimed at treating acne . The compound acts as a natural preservative and emulsifier, enhancing product stability while providing antifungal benefits.
Hair Care
- In the hair care industry, UAME is valued for its ability to prevent fungal growth on the scalp and hair follicles, thereby reducing dandruff and promoting healthier hair growth. Its inclusion in shampoos has been linked to improved scalp health .
Safety and Efficacy
- The safety profile of UAME has been assessed by various regulatory bodies. Studies indicate that it is well-tolerated by human skin and does not exhibit significant toxicity at recommended concentrations .
Industrial Applications
Surfactants and Emulsifiers
- UAME serves as a surfactant in various industrial applications. Its amphiphilic nature allows it to function effectively as an emulsifier in formulations requiring oil-water mixtures. This property makes it valuable in the production of lubricants, cutting oils, and other fluid formulations used in metalworking .
Biodegradable Products
- The increasing demand for environmentally friendly products has led to the use of UAME in biodegradable formulations. Its natural origin and effectiveness as a biocide make it an attractive alternative to synthetic chemicals in personal care and cleaning products .
Research Findings
Propiedades
Número CAS |
56532-40-2 |
|---|---|
Fórmula molecular |
C13H27NO3 |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
2-aminoethanol;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h2H,1,3-10H2,(H,12,13);4H,1-3H2 |
Clave InChI |
GPOFRJKTYRFQLJ-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)O.C(CO)N |
SMILES canónico |
C=CCCCCCCCCC(=O)O.C(CO)N |
Key on ui other cas no. |
56532-40-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















